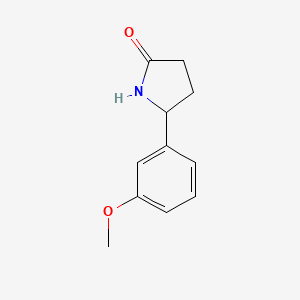

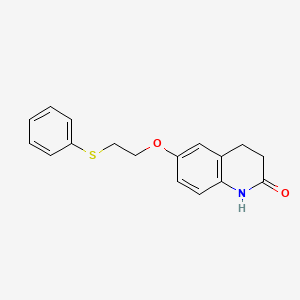

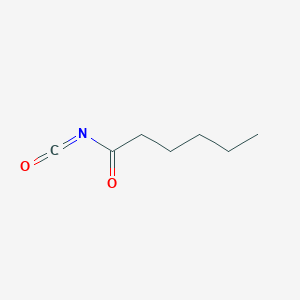

![molecular formula C33H34N6O4 B8431646 N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide](/img/structure/B8431646.png)

N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

概要

説明

化合物「US8933228, Ref 2」は、主に呼吸器系製剤に使用される新規化学物質です。これは、特にアルファおよびガンマサブタイプを含むp38ミトゲン活性化プロテインキナーゼ酵素の阻害剤としての役割で知られています。 この化合物は、喘息や慢性閉塞性肺疾患(COPD)などの炎症性疾患や呼吸器疾患の治療において大きな可能性を示しています .

準備方法

合成経路と反応条件

「US8933228, Ref 2」の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、さまざまな化学データベースや研究論文に記載されています.

工業生産方法

「US8933228, Ref 2」の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を含みます。 このプロセスには、医薬品規格を満たすための厳格な品質管理対策が含まれます.

化学反応の分析

反応の種類

「US8933228, Ref 2」は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含むものであり、酸化された生成物の生成につながります。

還元: この反応は、水素の付加または酸素の除去を含むものであり、還元された生成物の生成につながります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 反応は通常、最適な結果を得るために制御された温度と圧力の条件下で行われます.

生成される主な生成物

科学研究の用途

「US8933228, Ref 2」は、以下を含む幅広い科学研究用途があります。

化学: これは、他の複雑な分子の合成における重要な中間体として使用されます。

生物学: 炎症反応に関与する特定の酵素や経路を阻害する役割について研究されています。

医学: 呼吸器疾患や炎症性疾患の治療における潜在的な治療効果について検討されています。

科学的研究の応用

“US8933228, Ref 2” has a wide range of scientific research applications, including:

Chemistry: It is used as a key intermediate in the synthesis of other complex molecules.

Biology: It is studied for its role in inhibiting specific enzymes and pathways involved in inflammatory responses.

Medicine: It is explored for its potential therapeutic effects in treating respiratory disorders and inflammatory diseases.

Industry: It is used in the development of pharmaceutical formulations and other chemical products

作用機序

「US8933228, Ref 2」の作用機序には、p38ミトゲン活性化プロテインキナーゼ酵素の阻害が含まれます。これらの酵素は、炎症反応において、炎症性サイトカインの産生を調節することにより、重要な役割を果たします。 これらの酵素を阻害することにより、「US8933228, Ref 2」は炎症を軽減し、呼吸器疾患の症状を緩和するのに役立ちます .

類似の化合物との比較

類似の化合物

いくつかの類似の化合物には、他のp38ミトゲン活性化プロテインキナーゼ阻害剤が含まれ、以下のようなものがあります。

- US10238658

- US10813932

- US9242960

- US9249125

- US9701670

独自性

「US8933228, Ref 2」は、p38ミトゲン活性化プロテインキナーゼアルファおよびガンマサブタイプに対する高い選択性により際立っており、標的外の効果のリスクを軽減し、安全性を向上させています。 この選択性は、炎症性疾患や呼吸器疾患の治療における治療用途の有望な候補となります .

類似化合物との比較

Similar Compounds

Some similar compounds include other p38 mitogen-activated protein kinase inhibitors, such as:

- US10238658

- US10813932

- US9242960

- US9249125

- US9701670

Uniqueness

“US8933228, Ref 2” stands out due to its high selectivity for the p38 mitogen-activated protein kinase alpha and gamma sub-types, which reduces the risk of off-target effects and enhances its safety profile. This selectivity makes it a promising candidate for therapeutic applications in treating inflammatory diseases and respiratory disorders .

特性

分子式 |

C33H34N6O4 |

|---|---|

分子量 |

578.7 g/mol |

IUPAC名 |

N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide |

InChI |

InChI=1S/C33H34N6O4/c1-21-10-12-22(13-11-21)39-30(19-28(38-39)33(2,3)4)37-32(41)35-26-14-15-27(25-9-7-6-8-24(25)26)43-23-16-17-34-29(18-23)36-31(40)20-42-5/h6-19H,20H2,1-5H3,(H,34,36,40)(H2,35,37,41) |

InChIキー |

AVUUHIYJPTWYNX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=CC(=NC=C5)NC(=O)COC |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

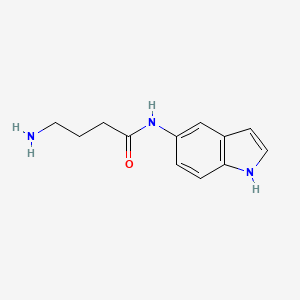

![Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate](/img/structure/B8431570.png)

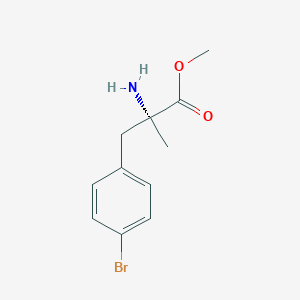

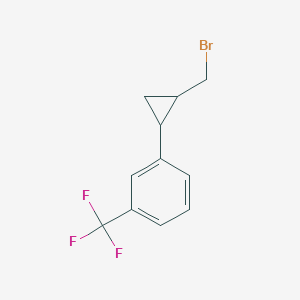

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol](/img/structure/B8431576.png)

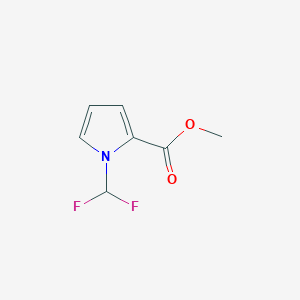

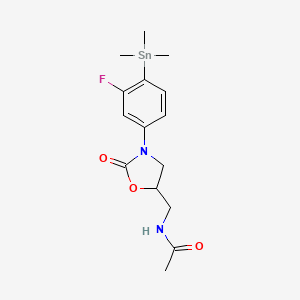

![[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8431615.png)